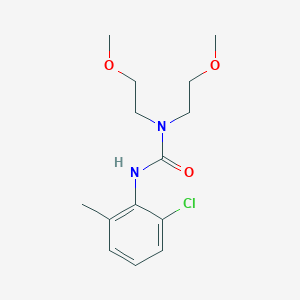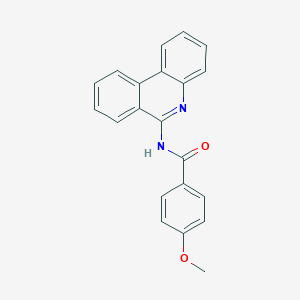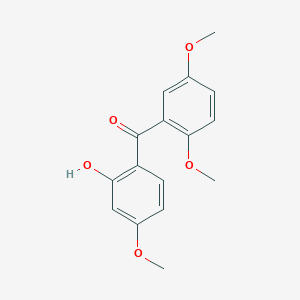
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound with the molecular formula C15H14O5 It is a derivative of benzophenone, characterized by the presence of methoxy and hydroxy groups on the phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-hydroxy-4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving an acid or base catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and related reduced compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: A simpler analog without methoxy and hydroxy substitutions.
Dioxybenzone: Contains similar functional groups but differs in the substitution pattern.
Paeonol: A related compound with a similar structure but different functional groups.
Uniqueness
(2,5-Dimethoxyphenyl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62495-96-9 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
(2,5-dimethoxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O5/c1-19-10-5-7-15(21-3)13(8-10)16(18)12-6-4-11(20-2)9-14(12)17/h4-9,17H,1-3H3 |
Clé InChI |
OMHLRNFXWOTAHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


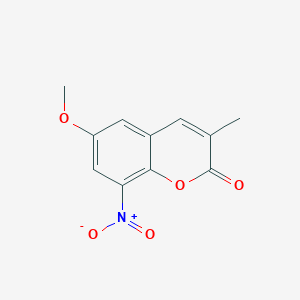
![1,4-Dioxaspiro[4.5]decane-6-propanol](/img/structure/B14516974.png)
![[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone](/img/structure/B14516975.png)
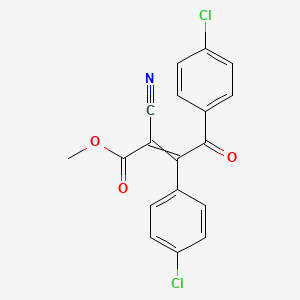


![4-[2-(4-Nonylphenyl)ethenyl]benzonitrile](/img/structure/B14516993.png)


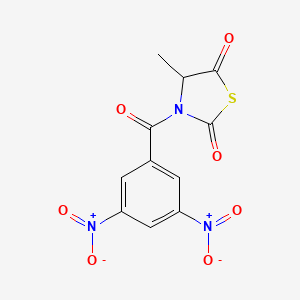
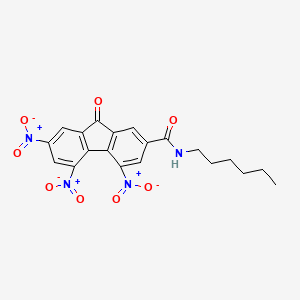
![{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}(morpholin-4-yl)methanone](/img/structure/B14517032.png)
